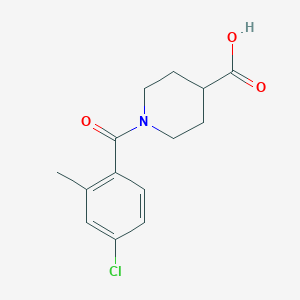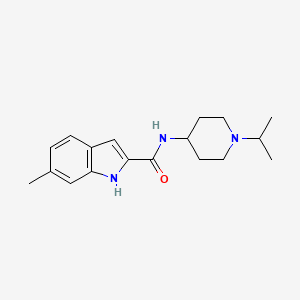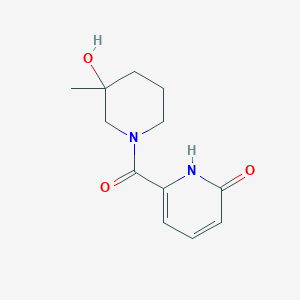
6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one is a complex organic compound with a unique structure that combines a piperidine ring with a pyridinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone are reacted together.
Introduction of the Hydroxy Group: The hydroxy group at the 3-position of the piperidine ring can be introduced via a hydroxylation reaction using appropriate oxidizing agents.
Formation of the Pyridinone Moiety: The pyridinone ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester.
Coupling of the Two Moieties: The final step involves coupling the piperidine and pyridinone moieties through a carbonylation reaction, typically using a coupling reagent like carbonyldiimidazole.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors.
Industrial Applications: It is explored for its potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-hydroxy-3-methylpiperidine-1-carbonyl)pyrrolidin-2-one
- 6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-4-one
Uniqueness
6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one is unique due to its specific combination of a piperidine ring and a pyridinone moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinity to biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-12(17)6-3-7-14(8-12)11(16)9-4-2-5-10(15)13-9/h2,4-5,17H,3,6-8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKSCLDZCGVKOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)C2=CC=CC(=O)N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S)-2-[(4-hydroxy-3-methylbenzoyl)amino]hexanoic acid](/img/structure/B6644927.png)

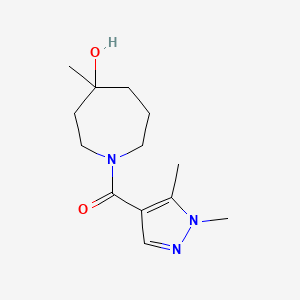
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide](/img/structure/B6644941.png)

![(2S)-4-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonylamino)-2-hydroxybutanoic acid](/img/structure/B6644952.png)
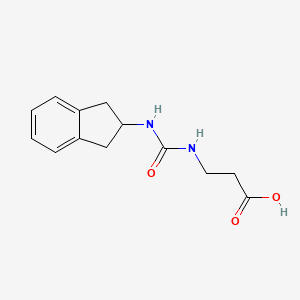
![2-[1-[(1-Methylimidazole-4-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6644963.png)

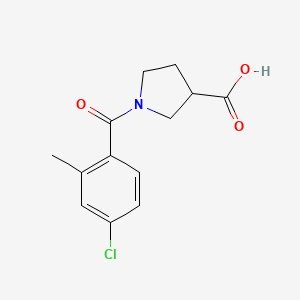
![N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide](/img/structure/B6644983.png)
![3-[(2-Bromo-3-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644985.png)
